1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride
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Overview
Description
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring. The imidazole ring can be synthesized through the reaction of 1-methyl-1H-imidazole with appropriate reagents to introduce the piperazine and phenylthio groups. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can help streamline the production process and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under appropriate conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxyl or carbonyl groups, while reduction reactions can lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as in the treatment of diseases or as a tool in biochemical assays.
Medicine: The compound may have potential as a drug candidate, with applications in the development of new medications.
Industry: It can be utilized in the production of various chemical products, including dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and piperazine groups can bind to receptors or enzymes, modulating their activity and leading to biological effects. The phenylthio group may also play a role in enhancing the compound's binding affinity and specificity.
Comparison with Similar Compounds
This compound can be compared to other similar compounds that share structural similarities or functional groups. Some examples include:
Imidazole derivatives: These compounds also contain the imidazole ring and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their diverse applications in chemistry and medicine.
Phenylthio derivatives: These compounds feature the phenylthio group and are used in various chemical reactions and applications.
By comparing these compounds, we can highlight the uniqueness of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride and its potential advantages in specific applications.
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS.ClH/c1-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)7-14-23-15-5-3-2-4-6-15;/h2-6,8-9H,7,10-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLPUTMOPLXQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CCSC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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